(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine is a chiral, enantiomerically enriched compound. [] It serves as a key intermediate in the synthesis of various 2-aminopyridine compounds, specifically those that function as inhibitors of tyrosine kinases. [] Notably, it is a crucial precursor to (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib). [, , , ] [] [] [] Crizotinib is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) and the hepatocyte growth factor receptor (c-Met/HGFR), both of which are implicated in various cancers. [, , , ] [] [] []
Synthesis Analysis
a) Enzymatic Resolution: This method involves the enzymatic resolution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol. The desired (S)-enantiomer is obtained through selective esterification or hydrolysis using specific enzymes or microorganisms. []
b) Stereoselective Bioreduction: This approach utilizes biocatalysts such as enzymes or microorganisms to stereoselectively reduce 2,6-dichloro-3-fluoro-acetophenone. [] This process yields the desired (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol, which can then be further reacted to produce (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine.
Chemical Reactions Analysis
Its primary reaction involves coupling with different pyrazole derivatives to generate highly selective tyrosine kinase inhibitors. [, , , ] [] [] []
Applications
Crizotinib, derived from this compound, is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and has shown promising results in preclinical studies for various other cancers. [, , , ] [] [] []
Compound Description: 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine, also known as Crizotinib, is an orally available, ATP-competitive small molecule inhibitor of c-Met receptor tyrosine kinase. It is also a dual inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor. [, , , ] Crizotinib has demonstrated antitumor efficacy in preclinical studies using human tumor xenograft models, with EC50 values for ALK inhibition and tumor growth inhibition being comparable. [] Pharmacokinetic/pharmacodynamic modeling suggests that crizotinib at clinically recommended doses can achieve sufficient ALK inhibition for significant antitumor efficacy in patients with non-small cell lung cancer. []
Compound Description: 2-[4-(3-quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol, designated as PF04217903, is another orally available c-Met kinase inhibitor. [] Physiologically based pharmacokinetic (PBPK) modeling has been employed to predict its plasma concentration-time profiles in humans. []
Relevance: While PF04217903 does not share the same core structure as the target compound, (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, it is mentioned alongside crizotinib in a study focusing on predicting the oral pharmacokinetics of c-Met kinase inhibitors. [] This suggests a structural or functional relationship as both compounds target the c-Met kinase.
Compound Description: This compound, also known as SMU-B, is a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. [] It exhibits pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo and demonstrating significant tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models. []
Compound Description: This compound, referred to as compound 13, is a potent, selective, and brain-penetrant ALK inhibitor. [] It has been shown to significantly decrease phosphorylated ALK (p-ALK) levels in the hippocampus and prefrontal cortex of mice upon intraperitoneal administration. []
Relevance: While structurally distinct from (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, compound 13 was developed through scaffold hopping and lead optimization guided by the structure of another ALK inhibitor, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine. [] This connection highlights the shared focus on developing ALK inhibitors, suggesting a functional relationship despite the different structures.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.